molecular formula C19H21ClN4 B4109941 N-phenyl-4-(1-piperidinyl)-2-quinazolinamine hydrochloride

N-phenyl-4-(1-piperidinyl)-2-quinazolinamine hydrochloride

Cat. No.: B4109941
M. Wt: 340.8 g/mol
InChI Key: IDQZRAJVJIWKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-phenyl-4-(1-piperidinyl)-2-quinazolinamine hydrochloride” is a complex organic compound. It contains a phenyl group (a benzene ring), a piperidine ring (a six-membered ring with one nitrogen atom), and a quinazoline group (a fused two-ring system, consisting of a benzene ring and a pyrimidine ring). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and quinazoline) would likely contribute to the compound’s stability. The piperidine ring could exist in various conformations depending on the conditions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the piperidine ring might participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, many drugs work by binding to specific proteins in the body and altering their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would be important to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Studies could also investigate its synthesis, properties, and mechanism of action in more detail .

Properties

IUPAC Name

N-phenyl-4-piperidin-1-ylquinazolin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4.ClH/c1-3-9-15(10-4-1)20-19-21-17-12-6-5-11-16(17)18(22-19)23-13-7-2-8-14-23;/h1,3-6,9-12H,2,7-8,13-14H2,(H,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQZRAJVJIWKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-4-(1-piperidinyl)-2-quinazolinamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-phenyl-4-(1-piperidinyl)-2-quinazolinamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-phenyl-4-(1-piperidinyl)-2-quinazolinamine hydrochloride
Reactant of Route 4
N-phenyl-4-(1-piperidinyl)-2-quinazolinamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-phenyl-4-(1-piperidinyl)-2-quinazolinamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-phenyl-4-(1-piperidinyl)-2-quinazolinamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.